![molecular formula C11H13N5O2 B2555032 2-(4-[1,2,4]Triazol-1-yl-phenoxy)propionic acidhydrazide CAS No. 886498-88-0](/img/structure/B2555032.png)

2-(4-[1,2,4]Triazol-1-yl-phenoxy)propionic acidhydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

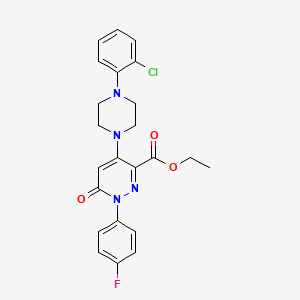

The synthesis of 1,2,4-triazole derivatives has been reported in various studies . For instance, 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-ones and 1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl) butane-1,4-diones have been synthesized and their structures were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .

Chemical Reactions Analysis

The chemical reactions involving 1,2,4-triazole derivatives have been studied. For instance, upon heating in organic solvents, these carbenes undergo a tandem induced reaction thereby forming 5-amidino-1,2,4-triazoles .

Applications De Recherche Scientifique

Anti-inflammatory and Analgesic Applications

Compounds derived from 1,2,4-triazoles, including those related to 2-(4-[1,2,4]Triazol-1-yl-phenoxy)propionic acidhydrazide, have been synthesized and evaluated for their anti-inflammatory and analgesic activities. Notably, derivatives have shown significant anti-inflammatory activity, which is crucial for the treatment of chronic inflammatory diseases. For instance, Hunashal et al. (2014) synthesized a series of 2-[4-(substituted benzylideneamino)-5-(substituted phenoxymethyl)-4H-1,2,4-triazol-3-yl thio] acetic acid derivatives, exhibiting promising anti-inflammatory and analgesic effects in vivo (Hunashal, Ronad, Maddi, Satyanarayana, & Kamadod, 2014).

Antimicrobial Applications

Research has also highlighted the antimicrobial potential of 1,2,4-triazole derivatives. The modification of these compounds has led to the development of new antimicrobial agents effective against various bacteria and fungi. For example, the synthesis of 3-(substituted phenoxymethyl)-6-phenyl/substituted phenoxymethyl-1,2,4-triazolo[3,4-b][1,3,4] thiadiazole derivatives by Hunashal and Satyanarayana (2012) demonstrated equipotent antibacterial and antifungal activities, suggesting their potential use in combating infectious diseases (Hunashal & Satyanarayana, 2012).

Anticancer Applications

The anticancer properties of 1,2,4-triazole derivatives have been explored, with some compounds showing activity against various cancer cell lines. Holla et al. (2002) reported on the synthesis and evaluation of new bis-aminomercaptotriazoles and bis-triazolothiadiazoles as possible anticancer agents, demonstrating their efficacy against a panel of 60 cancer cell lines derived from different cancer types, which highlights the potential of these compounds in cancer therapy (Holla, Poojary, Rao, & Shivananda, 2002).

Mécanisme D'action

Target of Action

Triazole derivatives have been reported to interact with a variety of enzymes and receptors . They are capable of forming hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties .

Mode of Action

It’s known that triazole compounds can interact with their targets through the formation of hydrogen bonds . This interaction can lead to changes in the function of the target, potentially leading to therapeutic effects .

Biochemical Pathways

Triazole derivatives have been reported to show versatile biological activities . They can influence various biochemical pathways, leading to downstream effects that can be beneficial for therapeutic applications .

Pharmacokinetics

The formation of hydrogen bonds by triazole compounds can improve their pharmacokinetics . This can potentially enhance the bioavailability of 2-(4-[1,2,4]Triazol-1-yl-phenoxy)propionic acidhydrazide, making it more effective as a therapeutic agent .

Result of Action

Triazole derivatives have been reported to have cytotoxic activities against various cancer cell lines . This suggests that this compound could potentially have similar effects.

Action Environment

Factors such as temperature, ph, and the presence of other molecules can potentially affect the action of triazole compounds

Analyse Biochimique

Biochemical Properties

The 1,2,4-triazole ring in 2-(4-[1,2,4]Triazol-1-yl-phenoxy)propionic acidhydrazide is capable of forming hydrogen bonds with different targets, which can enhance its interaction with various biomolecules . For instance, in the context of aromatase inhibitors, the nitrogen atoms of the 1,2,4-triazole ring can bind to the iron in the heme moiety of CYP-450, and phenyl moieties have a key interaction in the active site of the enzyme .

Cellular Effects

For instance, some 1,2,4-triazole derivatives have shown potent inhibitory activities against cancer cell lines

Molecular Mechanism

It is known that the 1,2,4-triazole ring can bind to the iron in the heme moiety of CYP-450, suggesting that it may interact with enzymes in this family

Metabolic Pathways

Given its structural features, it may interact with enzymes or cofactors in various metabolic pathways .

Propriétés

IUPAC Name |

2-[4-(1,2,4-triazol-1-yl)phenoxy]propanehydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N5O2/c1-8(11(17)15-12)18-10-4-2-9(3-5-10)16-7-13-6-14-16/h2-8H,12H2,1H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDIAEFQBDQJQRW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NN)OC1=CC=C(C=C1)N2C=NC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(Trifluoromethyl)pyrimidin-2-yl]methanamine hydrochloride](/img/structure/B2554951.png)

![[3-(4-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2554955.png)

![Methyl 3-{[(2,5-dimethylphenyl)amino]sulfonyl}thiophene-2-carboxylate](/img/structure/B2554956.png)

![2-(7-(4-ethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2554957.png)

![4-[cyclohexyl(methyl)sulfamoyl]-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2554961.png)

![benzyl 2-(9-(2-methoxyphenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/no-structure.png)